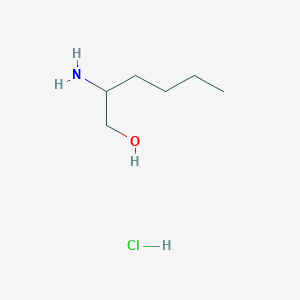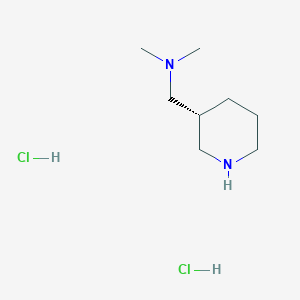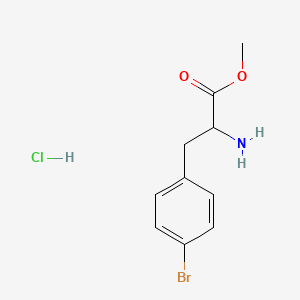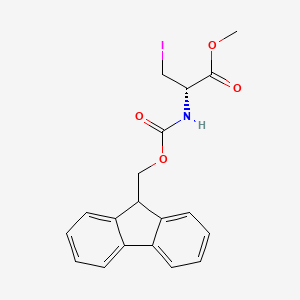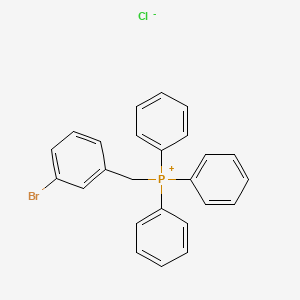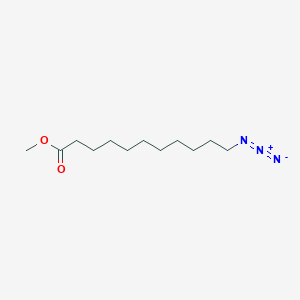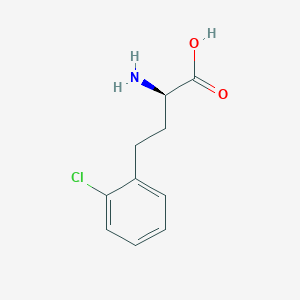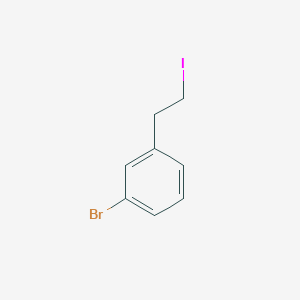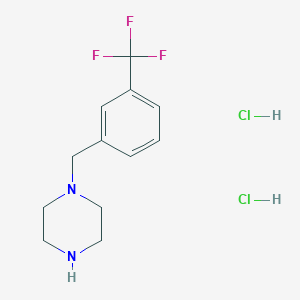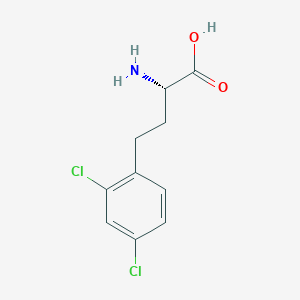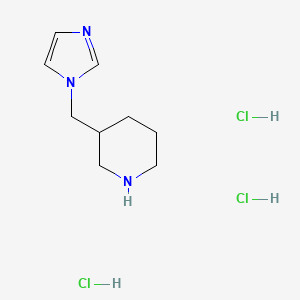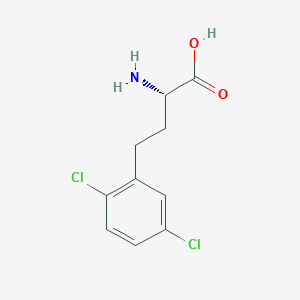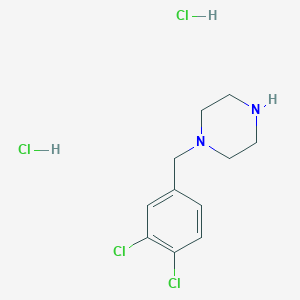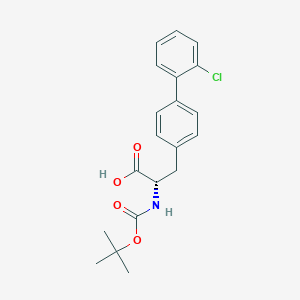
N-Boc-4-(2-chlorophenyl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-4-(2-chlorophenyl)-L-phenylalanine is a compound that belongs to the class of N-Boc-protected amino acids. The Boc (tert-butoxycarbonyl) group is commonly used as a protecting group for amino acids during chemical synthesis to prevent unwanted reactions at the amino group. The presence of the 2-chlorophenyl group and the phenylalanine backbone makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-(2-chlorophenyl)-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a Boc group, followed by the introduction of the 2-chlorophenyl group. One common method involves the following steps:
Protection of L-phenylalanine: The amino group of L-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form N-Boc-L-phenylalanine.
Introduction of the 2-chlorophenyl group: The protected amino acid is then subjected to a coupling reaction with 2-chlorobenzoyl chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of reaction parameters such as temperature, pH, and reaction time to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-(2-chlorophenyl)-L-phenylalanine undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form dipeptides or larger peptides.
Substitution Reactions: The 2-chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Reagents such as DCC or N,N’-diisopropylcarbodiimide (DIC) are used in the presence of a base like TEA.
Substitution Reactions: Nucleophiles such as amines or thiols can be used to replace the chlorine atom in the 2-chlorophenyl group.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields 4-(2-chlorophenyl)-L-phenylalanine.
Peptides: Coupling reactions result in the formation of peptides containing the this compound residue.
Substituted Derivatives: Substitution reactions yield derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-Boc-4-(2-chlorophenyl)-L-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of fine chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N-Boc-4-(2-chlorophenyl)-L-phenylalanine depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptides. The Boc group provides stability during synthesis and can be removed under controlled conditions to reveal the free amino group for further reactions.
Comparison with Similar Compounds
N-Boc-4-(2-chlorophenyl)-L-phenylalanine can be compared with other N-Boc-protected amino acids and chlorophenyl derivatives:
N-Boc-L-phenylalanine: Lacks the 2-chlorophenyl group, making it less versatile for certain synthetic applications.
N-Boc-4-(4-chlorophenyl)-L-phenylalanine: Similar structure but with the chlorine atom in a different position, leading to different reactivity and applications.
N-Boc-4-(2-fluorophenyl)-L-phenylalanine: Contains a fluorine atom instead of chlorine, which can affect the compound’s reactivity and biological activity.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2S)-3-[4-(2-chlorophenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-20(2,3)26-19(25)22-17(18(23)24)12-13-8-10-14(11-9-13)15-6-4-5-7-16(15)21/h4-11,17H,12H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUMSYJPDSNSNQ-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
